N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883634
InChI: InChI=1S/C13H19N3/c1-16-8-2-3-12(16)10-4-7-13(14-9-10)15-11-5-6-11/h4,7,9,11-12H,2-3,5-6,8H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H19N3
Molecular Weight: 217.31 g/mol

N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15883634

Molecular Formula: C13H19N3

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine -

Specification

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
IUPAC Name N-cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C13H19N3/c1-16-8-2-3-12(16)10-4-7-13(14-9-10)15-11-5-6-11/h4,7,9,11-12H,2-3,5-6,8H2,1H3,(H,14,15)
Standard InChI Key MGBUQNKEGUXJQF-UHFFFAOYSA-N
Canonical SMILES CN1CCCC1C2=CN=C(C=C2)NC3CC3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₃H₁₉N₃, with a molecular weight of 217.31 g/mol. The IUPAC name, N-cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, reflects its substitution pattern:

  • A pyridine ring with an amine group at position 2, bonded to a cyclopropane.

  • A 1-methylpyrrolidine group at position 5, introducing chirality and conformational rigidity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₉N₃
Molecular Weight217.31 g/mol
IUPAC NameN-cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
SMILESCN1CCC[C@H]1C2=CN=C(C=C2)NC3CC3
Chiral Centers1 (pyrrolidine C2)

The stereochemistry at the pyrrolidine’s C2 position influences its three-dimensional conformation and interactions with biological targets .

Synthesis and Structural Elucidation

Synthetic Routes

The compound is synthesized via multi-step protocols involving:

  • Pyridine Functionalization: Introduction of the cyclopropylamine group via nucleophilic aromatic substitution (SNAr). For example, 2-aminopyridine reacts with cyclopropyl bromide in the presence of a base like potassium carbonate .

  • Pyrrolidine Incorporation: A Suzuki–Miyaura coupling or Heck reaction installs the 1-methylpyrrolidine moiety at position 5. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands optimize regioselectivity .

  • Purification: Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization isolates the product in >90% purity .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct signals for the cyclopropyl (δ 0.5–1.2 ppm) and pyrrolidine methyl groups (δ 2.3 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 217.1584 (calculated for C₁₃H₁₉N₃) .

  • X-ray Crystallography: Resolves the absolute configuration of the chiral pyrrolidine center, critical for structure-activity relationship (SAR) studies .

Chemical Reactivity and Stability

Cyclopropane Ring Reactivity

The strained cyclopropane undergoes ring-opening under acidic or oxidative conditions (e.g., H₂SO₄, tert-butyl hydroperoxide) :

Compound+H2SO4Propene derivatives+NH3\text{Compound} + \text{H}_2\text{SO}_4 \rightarrow \text{Propene derivatives} + \text{NH}_3

This reactivity parallels donor-acceptor cyclopropane systems, where strain relief drives transformations .

Pyridine and Pyrrolidine Modifications

  • Acylation: The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides .

  • Oxidation: Treatment with mCPBA oxidizes the pyrrolidine to a pyrrolidone, enhancing polarity .

Table 2: Stability Under Various Conditions

ConditionStability
Aqueous (pH 7)Stable (t₁/₂ > 24 h)
Acidic (pH 2)Degrades (t₁/₂ = 1.5 h)
UV Light (254 nm)Photodegradation (t₁/₂ = 30 min)

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile scaffold for designing:

  • CNS-targeted agents (via blood-brain barrier penetration).

  • Kinase inhibitors (leveraging pyridine-metal coordination).

Material Science

Its rigid structure aids in developing liquid crystals or metal-organic frameworks (MOFs) with tunable porosity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator